4-Ethylcyclohexene oxide
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Overview
Description
4-Ethylcyclohexene oxide is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, where an ethyl group is attached to the fourth carbon of the cyclohexene ring, and an epoxide group is present
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexene oxide can be synthesized through the epoxidation of 4-ethylcyclohexene. The epoxidation process typically involves the reaction of 4-ethylcyclohexene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and is more environmentally friendly compared to traditional peracid methods.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under mild conditions.
Major Products:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
Scientific Research Applications
4-Ethylcyclohexene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexene oxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
4-Ethylcyclohexene oxide can be compared with other epoxides such as:
Cyclohexene oxide: Lacks the ethyl group, making it less sterically hindered.
1,2-Epoxyhexane: A linear epoxide with different reactivity due to the absence of a cyclic structure.
Styrene oxide: Contains an aromatic ring, leading to different electronic effects.
The uniqueness of this compound lies in its combination of a cyclohexene ring with an ethyl substituent and an epoxide group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
4247-23-8 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-2-6-3-4-7-8(5-6)9-7/h6-8H,2-5H2,1H3 |
InChI Key |
BCWMBWSIQNQIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2C(C1)O2 |
Origin of Product |
United States |
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